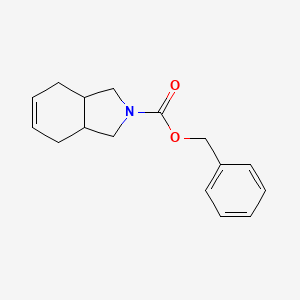

benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate

Description

Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a bicyclic organic compound featuring a partially saturated isoindole core fused with a six-membered ring. The hexahydro designation indicates six hydrogen atoms are added to the isoindole system, reducing aromaticity and introducing conformational flexibility. The benzyl carboxylate ester group at the 2-position serves as a common protecting group in synthetic organic chemistry, enhancing solubility and stability during reactions.

Properties

IUPAC Name |

benzyl 1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-16(19-12-13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-17/h1-7,14-15H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZYIFUYTZHCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Isoindole-2-Carboxylic Acid

Esterification of a pre-formed hexahydroisoindole-2-carboxylic acid with benzyl alcohol represents a straightforward route. In analogous syntheses, indole-2-carboxylic acid derivatives are esterified using concentrated sulfuric acid as a catalyst. For example, 3-bromoindole-2-carboxylic acid (compound 2 in) is converted to its ethyl ester (compound 3 ) via refluxing with ethanol and H₂SO₄. Adapting this protocol, hexahydroisoindole-2-carboxylic acid can react with benzyl alcohol under similar conditions:

Optimization Note: Prolonged reaction times (>12 h) may lead to ring-opening side reactions, necessitating careful monitoring.

Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates with halogen substituents, palladium-catalyzed cross-coupling offers a versatile pathway. The Buchwald-Hartwig reaction introduces nitrogen-based groups, as demonstrated in the synthesis of 3-bromoindole-2-carboxylate esters (e.g., compound 4a–4f in). Applying this to a brominated hexahydroisoindole intermediate:

Conditions:

-

Catalyst: Palladium acetate (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cesium carbonate

Yields for analogous reactions range from 65–78%, with steric hindrance at the coupling site being a limiting factor.

Adapting such catalysts to benzyl ester formation could enhance enantiomeric excess in the final product.

One-Pot Tandem Reactions

Recent advances favor tandem reactions to streamline synthesis. A hypothetical one-pot sequence could involve:

-

Cycloaddition to form the isoindole core.

-

In situ hydrogenation to achieve hexahydro saturation.

-

Esterification with benzyl chloroformate.

This approach minimizes intermediate purification, though competing reaction pathways must be controlled. For example, Vilsmeier–Haack formylation (as in compound 7 in) demonstrates the feasibility of sequential transformations without isolating intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and stereochemical control:

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylic acid, while reduction can produce benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-methanol .

Scientific Research Applications

Structural Characteristics

The compound features a hexahydro-isoindole core with a benzyl ester functional group. This structural arrangement contributes to its reactivity and biological activity.

Reaction Pathways

The compound can undergo various chemical transformations:

- Oxidation to form ketones or carboxylic acids.

- Reduction to convert the ester group into alcohols.

- Nucleophilic Substitution to replace the benzyl group with other substituents.

Chemistry

Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile reagent in organic synthesis.

Biology

The compound has been utilized in biological studies focusing on enzyme inhibition and protein-ligand interactions. Its structural characteristics allow it to interact with specific biological targets, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

Research is ongoing into the pharmaceutical potential of this compound. It may serve as a precursor for drug development targeting various diseases due to its unique biological activity profile.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Case Study 1: Enzyme Inhibition Studies

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, highlighting its potential as a lead compound in drug development.

Case Study 2: Synthesis of Complex Molecules

Researchers utilized this compound as an intermediate for synthesizing novel heterocyclic compounds with enhanced biological activity. The study demonstrated improved yields and purity when optimized reaction conditions were employed.

Mechanism of Action

The mechanism of action of benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The benzyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The hexahydro-isoindole core may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s hexahydroisoindole core distinguishes it from related bicyclic systems:

- 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-Nitrobenzyl Carbonate (SKU: 193269-82-8) : Core: Tetrahydro-4,7-methanoisoindole (4 hydrogen atoms added, less saturated than hexahydroisoindole). Substituent: 4-Nitrobenzyl carbonate group. Key Differences: The nitro group increases electrophilicity, while the carbonate ester is more hydrolytically labile than a carboxylate ester. The tetrahydro core introduces greater ring strain compared to the hexahydro system.

- Spiro Pyrido[4,3-d]pyrimidine Derivatives (e.g., Compounds 11a–d, 13a–d) : Core: Spiro-fused pyrido-pyrimidine systems with thioxo or cyano substituents. Substituents: Aryl groups, malononitrile, or cyanoacetate derivatives.

Functional Group Reactivity

- Benzyl Carboxylate Ester : Offers moderate stability under basic conditions but is susceptible to acid- or enzyme-catalyzed hydrolysis.

- 4-Nitrobenzyl Carbonate : The nitro group directs electrophilic substitution reactions, while the carbonate group undergoes faster hydrolysis than carboxylates, making it a transient protecting group.

- Thioxo and Cyano Groups : Thioxo (C=S) moieties participate in nucleophilic attacks, whereas cyano groups enable click chemistry or nitrile hydrolysis.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Conformational Flexibility : The hexahydroisoindole core’s reduced strain compared to tetrahydro analogs may enhance stability in storage or under thermal stress .

Functional Group Utility : The benzyl carboxylate’s balance of stability and reactivity makes it preferable for stepwise synthesis, whereas the 4-nitrobenzyl carbonate is suited for transient protection .

Biological Relevance: Spiro derivatives with thioxo/cyano groups demonstrate enhanced binding to biological targets, suggesting the target compound could be modified similarly for pharmacological screening .

Biological Activity

Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate (CAS No. 1402929-58-1) is a chemical compound with significant potential in various biological applications. This article explores its biological activity based on synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H19NO2

- Molecular Weight : 257.33 g/mol

- Structural Features : The compound features a hexahydro-isoindole core and a benzyl ester group, which contribute to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used under reflux conditions in organic solvents like toluene or dichloromethane .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyl ester can undergo hydrolysis to release the active carboxylic acid form, which may interact with various enzymes or receptors. The hexahydro-isoindole structure is believed to enhance binding affinity to biological targets .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies indicate that certain isoindole derivatives can suppress tumor growth in cancer models. For example:

| Compound | Cancer Type | Effectiveness |

|---|---|---|

| Benzyl Indole Derivatives | Ovarian Cancer | 100% tumor growth suppression in xenografts |

This suggests that this compound may share similar anticancer properties.

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its structural characteristics allow it to potentially inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Recent studies have explored the biological effects of isoindole derivatives:

- Migrastatic Activity : A study on cytochalasin analogues indicated that structural modifications could influence migrastatic activity without significant cytotoxic effects at certain concentrations . This highlights the importance of structural design in enhancing biological efficacy.

- Cytotoxicity Assessments : Various derivatives were screened for cytotoxicity using human cancer cell lines. Results showed varying degrees of effectiveness compared to established drugs like CytB and CytD .

Q & A

Q. What are the established synthetic routes for benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example, benzyl esters can be formed via nucleophilic acyl substitution using reagents like diketene and triethylamine under mild conditions (0°C to room temperature) in acetone, followed by aqueous workup ( ). Cycloaddition strategies, as seen in structurally related compounds (e.g., 4,7-methano-bridged derivatives), may also be employed to construct the hexahydroisoindole core. Key steps include protecting reactive groups (e.g., hydroxyl or amine functionalities) and optimizing stereochemical outcomes using chiral auxiliaries or catalysts. Purification often involves column chromatography or recrystallization, with yields dependent on reaction scalability and solvent selection .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on X-ray crystallography for unambiguous assignment. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 12.4412 Å, b = 8.8472 Å, c = 12.738 Å, β = 97.069°) are resolved using diffractometers like the Rigaku Saturn724 ( ). Complementary techniques include:

- NMR spectroscopy : Assigning proton environments (e.g., benzyl CH2 groups at δ ~4.5–5.0 ppm).

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 264.37 for C15H20O2S derivatives) .

Advanced Research Questions

Q. What computational methods are used to model the electronic structure and reactivity of this compound?

Methodological Answer: Quantum chemical computations, such as density functional theory (DFT) at the B3LYP/6-31G* level, predict molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. highlights CC-DPS services, which generate optimized geometries and interaction maps for docking studies. Solvent effects are modeled using polarizable continuum models (PCM), while transition-state analysis identifies kinetic barriers for reactions like ester hydrolysis or radical-mediated transformations .

Q. How does the benzyl group influence reactivity in catalytic applications, such as photoelectrochemical or enzymatic processes?

Methodological Answer: The benzyl ester serves as a photolabile or reductively cleavable protecting group. demonstrates visible-light-driven debenzylation using anthraquinone disulfonate (AQDS) as a photocatalyst, leveraging the benzyl group’s reduction potential (E1/2 ≈ −1.2 V vs. SCE) for selective removal. In enzymatic systems (e.g., lipase-catalyzed transesterification), the benzyl moiety enhances substrate solubility in nonpolar media, enabling kinetic resolution of chiral intermediates .

Q. What kinetic models describe reaction mechanisms involving this benzyl ester in organic transformations?

Methodological Answer: Pseudo-first-order kinetics are often observed. details time-dependent conversion plots for benzyl alcohol esterification, modeled using the Michaelis-Menten framework when enzymes are involved. For photochemical reactions, radical chain mechanisms are analyzed via Stern-Volmer quenching studies to identify rate-determining steps (e.g., hydrogen atom transfer). Activation parameters (ΔG‡, ΔH‡) are derived from Eyring plots of ln(k/T) vs. 1/T .

Q. How do stereochemical considerations at the 3a and 7a positions affect synthetic design and biological activity?

Methodological Answer: The (3aS,7aR) configuration, resolved via chiral HPLC or asymmetric catalysis ( ), is critical for biological target engagement. For example, enantioselective cyanations of benzyl C–H bonds ( ) use chiral ligands (e.g., L-proline derivatives) to induce >90% ee. Molecular docking studies correlate stereochemistry with binding affinities to enzymes or receptors, guiding structure-activity relationship (SAR) optimization .

Data Contradictions and Resolution

- Crystal Symmetry Variations : reports monoclinic (P21/n) symmetry for a related benzothiophene dioxide, while describes a benzo[c]thiophene derivative with similar lattice parameters but differing stereochemistry. Researchers should validate unit cell data against computational predictions to resolve discrepancies .

- Protecting Group Compatibility : (protein benzylation) and (photochemical removal) highlight orthogonal strategies for benzyl group manipulation, requiring careful selection of reaction conditions to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.